molecular formula C7F16 B3041304 Perfluoro-3-ethylpentane CAS No. 2690-05-3

Perfluoro-3-ethylpentane

Cat. No.: B3041304
CAS No.: 2690-05-3
M. Wt: 388.05 g/mol
InChI Key: DBXHDMQAEGSYPF-UHFFFAOYSA-N
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Description

Perfluoro-3-ethylpentane is a useful research compound. Its molecular formula is C7F16 and its molecular weight is 388.05 g/mol. The purity is usually 95%.
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Biological Activity

Perfluoro-3-ethylpentane, a member of the perfluorinated compounds (PFCs), has garnered attention due to its unique chemical properties and potential biological implications. This article delves into its biological activity, examining its mechanisms of action, pharmacokinetics, and implications for human health and the environment.

This compound is characterized by a fully fluorinated carbon chain, which imparts significant stability and resistance to biochemical reactions. The strong carbon-fluorine bonds make this compound highly inert under physiological conditions, limiting its interaction with biomolecules such as proteins and enzymes. This chemical inertness is a hallmark of many perfluorinated compounds, contributing to their environmental persistence and bioaccumulation potential.

Target of Action

The primary mechanism of action for perfluoro compounds, including this compound, involves the activation of peroxisome proliferator-activated receptors (PPARs). These nuclear hormone receptors play crucial roles in regulating lipid metabolism and energy homeostasis. Research indicates that PFCs can bind to these receptors, albeit with varying affinities depending on the specific structure of the compound .

Biochemical Pathways

Studies have shown that perfluoro compounds can induce cellular proliferation in rodent hepatocytes through PPAR activation. This effect may lead to alterations in liver function and metabolism. However, the precise biological effects of this compound remain less well-documented compared to other PFCs.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

  • Absorption : Limited absorption in biological systems due to its chemical stability.
  • Distribution : Predominantly found in extracellular spaces with potential accumulation in liver tissues.
  • Metabolism : Minimal metabolic transformation; the compound is largely excreted unchanged.
  • Elimination : Slow elimination rates contribute to its persistence in biological systems and potential for bioaccumulation .

Cellular Effects

Research indicates that this compound exhibits minimal cytotoxicity due to its inert nature. In vitro studies suggest that it does not significantly affect cell viability or influence key cellular processes such as signaling pathways or gene expression. This lack of interaction with cellular components underscores its classification as a low-risk compound concerning direct toxicity.

Environmental Impact

The environmental behavior of perfluoro compounds, including their bioaccumulation potential and persistence, raises concerns about long-term ecological effects. Studies have demonstrated that these substances can accumulate in wildlife and potentially enter human food chains through various pathways . The implications for human health are still being explored, particularly concerning chronic exposure and potential endocrine-disrupting effects.

Case Studies and Research Findings

Several studies have investigated the biological activity and environmental impact of perfluoro compounds:

  • Study on PPAR Binding : A comprehensive analysis of various PFAS compounds indicated that while some exhibit moderate binding affinity to PPARs, others like this compound may have limited interactions due to structural characteristics .
  • Environmental Persistence : Research has shown that perfluoro compounds can persist in the environment for extended periods, leading to bioaccumulation in aquatic organisms. This raises concerns about their long-term ecological impact and potential risks to human health through the food chain .
  • Toxicological Assessments : Toxicological assessments have highlighted the need for further research into the long-term effects of exposure to perfluoro compounds like this compound, particularly regarding liver function and metabolic processes in humans .

Comparison with Similar Compounds

Compound NameChemical StructureBiological ActivityToxicity Level
This compoundC8F18Low interaction with biomoleculesLow
Perfluorooctanoic acid (PFOA)C8F17O2Moderate PPAR bindingModerate
Perfluorooctanesulfonate (PFOS)C8F17SO3High bioaccumulationHigh

Properties

IUPAC Name

1,1,1,2,2,3,4,4,5,5,5-undecafluoro-3-(1,1,2,2,2-pentafluoroethyl)pentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7F16/c8-1(2(9,10)5(15,16)17,3(11,12)6(18,19)20)4(13,14)7(21,22)23
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXHDMQAEGSYPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CF3CF2CF(C2F5)2, C7F16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201022582
Record name 1,1,1,2,2,3,4,4,5,5,5-Undecafluoro-3-(1,1,2,2,2-pentafluoroethyl)pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201022582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2690-05-3
Record name 1,1,1,2,2,3,4,4,5,5,5-Undecafluoro-3-(1,1,2,2,2-pentafluoroethyl)pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201022582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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